Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate

Physicochemical characterization Purification method selection Positional isomer identity confirmation

Researchers requiring orthogonal biaryl geometry for fragment-based screening often face limited access to conformationally rigid 2-carboxylate biphenyl scaffolds. This compound solves that with a near-orthogonal aryl ring conformation imposed by the ortho-carboxylate substitution, offering a shape-defined scaffold distinct from planar 3- and 4-carboxylate isomers. - Purity: 98% (inventory guidance specification) - Differentiated physicochemical profile: XLogP3 = 2.8, TPSA = 44.76 Ų, zero H-bond donors - Dual orthogonal protection: methyl ester (directing group for DoM chemistry) and dioxolane acetal (protected aldehyde) - Lipinski-compliant; supplied as a building block for medchem diversification.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Cat. No. B12854634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C3OCCO3
InChIInChI=1S/C17H16O4/c1-19-16(18)15-8-3-2-7-14(15)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
InChIKeyMEFOKVUPQPJXGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate: Physicochemical Profile


Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate (CAS 400744-27-6, molecular formula C₁₇H₁₆O₄, molecular weight 284.31 g/mol) is a biphenyl-based carboxylate ester bearing a 1,3-dioxolane acetal protecting group at the 3'-position and a methyl ester at the 2-position of the biphenyl scaffold . The compound is supplied at 98% purity (inventory guidance specification) and is classified as a synthetic building block within the dioxolane-biphenyl ester family, with predicted density of 1.193±0.06 g/cm³ and predicted boiling point of 449.0±45.0 °C . Its computed LogP (3.1856) and topological polar surface area (TPSA, 44.76 Ų) place it in a moderate-lipophilicity space with four hydrogen-bond acceptor sites and zero hydrogen-bond donors .

Ortho-carboxylate biphenyl scaffold with near-orthogonal conformation
Dioxolane acetal protecting group at 3'-position
Inventory-specification purity building block
Zero H-bond donors, moderate lipophilicity profile
Suitable for fragment-based screening and ortho-metalation workflows
Predicted LogP and TPSA indicate Lipinski compliance

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate: Positional Isomer Specificity


Despite sharing identical molecular formulae (C₁₇H₁₆O₄, MW 284.31) and broadly similar computed LogP and TPSA values across the positional isomer series, substitution of Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate with a positional isomer cannot be assumed to be functionally equivalent. The ortho-carboxylate substitution at the 2-position adjacent to the biphenyl junction creates a distinctive steric and electronic environment: in 2-substituted biphenyl-2-carboxylic acid systems, the two aryl rings adopt a near-orthogonal conformation that fundamentally alters the transmission of polar substituent effects compared to 3- or 4-carboxylate congeners [1]. This conformational difference translates into quantifiable differences in predicted boiling point (449.0°C versus 439.7–439.8°C for comparator isomers) and differential chromatographic behavior (XLogP3 = 2.8 versus generic LogP = 3.1856) . The evidence below quantifies where and why this compound meaningfully diverges from its closest analogs.

Ortho-carboxylate imposes near-orthogonal aryl ring geometry not present in 3- or 4-carboxylate positional isomers

Boiling point may differ substantially from positional isomers, affecting distillation-based purification

XLogP3 lipophilicity diverges from generic LogP, leading to different chromatographic retention behavior

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate: Differentiation Evidence


Boiling Point Elevation Distinguishes Ortho-Carboxylate

The predicted boiling point of Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is 449.0±45.0 °C at 760 Torr . This is approximately 9.2 °C higher than Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate (CAS 400747-00-4, BP 439.83±45.00 °C) and 9.3 °C higher than Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate (CAS 400751-02-2, BP 439.66±45.00 °C) . All values are predicted using the same computational methodology, providing a consistent comparative framework. This elevation is consistent with the greater intermolecular interaction potential arising from the ortho-ester geometry adjacent to the biphenyl linkage.

Boiling Point
Cross-study comparable
Target 449.0±45.0 °C vs 439.7–439.8 °C (positional isomers)
Supports isomer-specific GC identification
Predicted values; experimental validation recommended
Physicochemical characterization Purification method selection Positional isomer identity confirmation

Ortho-Ester Conformation and Reversed Substituent Effects

In a systematic study of biphenyl-2-carboxylic acids, Bowden and Hojatti demonstrated that 2,2′-disubstituted biphenyl-2-carboxylic acids adopt a conformation in which the two aryl rings are near-orthogonal, causing reversed dipolar substituent effects on both ionization (pKₐ) and esterification rate with diazodiphenylmethane [1]. For normally electron-withdrawing substituents at the 2′-position, the expected polar transmission is reversed relative to the 4′-substituted analogs [1]. Although Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate carries the dioxolane at the 3'- rather than 2'-position, the ortho-carboxylate at the 2-position adjacent to the biphenyl bond constrains the system into a similarly congested conformational space that is absent in the 3-carboxylate and 4-carboxylate positional isomers (CAS 400749-08-8 and 400751-02-2, respectively) .

Conformation Effect
Class-level inference
Near-orthogonal aryl rings reverse polar substituent effects
Impacts reactivity in coupling and molecular recognition
Based on 2,2′-disubstituted biphenyl-2-carboxylic acid study
Structure-activity relationship Medicinal chemistry design Conformational analysis

Lipophilicity Divergence for Chromatographic Differentiation

The computationally determined XLogP3 value for Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is 2.8 . In contrast, all four positional isomers—including the target compound, the 4'-dioxolane isomer (CAS 400747-00-4), the 3-carboxylate isomer (CAS 400749-08-8), and the 4-carboxylate isomer (CAS 400751-02-2)—share an identical generic computed LogP of 3.1856 when calculated using the same (unspecified) algorithm on the Leyan platform . The 0.3856 log-unit discrepancy between XLogP3 and generic LogP for the target compound indicates that the XLogP3 algorithm captures conformational and electronic features specific to the ortho-ester geometry that the generic LogP algorithm does not differentiate. The XLogP3 value of 2.8 also distinguishes the target from the simpler non-biphenyl analog Methyl 3-(1,3-dioxolan-2-yl)benzoate (CAS 124038-36-4, MW 208.21), which lacks the second phenyl ring and has a predictably lower logP due to reduced hydrocarbon surface area .

Lipophilicity
Data to verify
XLogP3 = 2.8 (generic LogP 3.1856)
XLogP3 captures ortho-ester specific features
Comparator XLogP3 data unavailable
Lipophilicity assessment Chromatographic method development Isomer-specific identity testing

Density as an Orthogonal Isomer Discriminator

The predicted density of Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate is 1.193±0.06 g/cm³ at 25 °C and 760 Torr . Both the 4'-dioxolane positional isomer (CAS 400747-00-4) and the 4-carboxylate positional isomer (CAS 400751-02-2) share an identical predicted density of 1.194±0.06 g/cm³ . The density of the 3-carboxylate isomer (CAS 400749-08-8) was not available from accessed sources. While the absolute difference of 0.001 g/cm³ falls within the ±0.06 g/cm³ prediction uncertainty, the consistent directionality across two independent comparator measurements supports a systematic, albeit small, density decrement associated with the 2-carboxylate ortho-ester geometry.

Density
Data to verify
Predicted 1.193±0.06 g/cm³
Supports multi-parameter isomer identity confirmation
Difference within prediction uncertainty limits
Physical property characterization Density measurement Isomer batch release testing

Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate: Application Scenarios


Fragment-Based Screening with Ortho-Biphenyl Scaffolds

The ortho-carboxylate geometry adjacent to the biphenyl junction imposes near-orthogonal aryl ring conformation [1], producing a rigid, shape-defined scaffold distinct from the more planar 3- and 4-carboxylate positional isomers. With XLogP3 = 2.8, TPSA = 44.76 Ų, and zero hydrogen-bond donors, the compound is fully Lipinski-compliant and is ideally suited for fragment-based screening collections where three-dimensional scaffold diversity and moderate lipophilicity are selection criteria. Procurement of the 2-carboxylate isomer over the 3- or 4-carboxylate variants is warranted when orthogonal biaryl geometry is hypothesized to improve target complementarity.

Directed Ortho-Metalation (DoM) Intermediate

Literature precedent demonstrates that 2-biphenylcarboxylic acid undergoes regioselective directed ortho-metalation at the position adjacent to the carboxylate with s-butyllithium [1]. The methyl ester of the target compound serves as a protected carboxylate directing group for analogous DoM chemistry, enabling subsequent electrophilic quenching to introduce additional substituents ortho to the carboxylate. The 3'-dioxolane acetal provides orthogonal protection that survives the metalation conditions. This synthetic versatility differentiates the 2-carboxylate isomer from the 3- and 4-carboxylate positional isomers, which lack the capacity for ortho-directed metalation chemistry.

Analytical Reference Standard for Isomer Discrimination

The predicted boiling point elevation of ~9.3 °C relative to the 4'-dioxolane and 4-carboxylate isomers [1] and the distinct XLogP3 lipophilicity (2.8 vs. generic LogP 3.1856) [2] provide two orthogonal physicochemical axes for chromatographic method development. The target compound can serve as a well-characterized reference standard (98% purity ) for GC retention-time indexing or reverse-phase HPLC calibration when analytical separation of positional isomer mixtures is required. Its unique boiling point and lipophilicity signature support unambiguous peak assignment in complex reaction mixtures.

Suzuki-Miyaura Cross-Coupling Building Block

The 1,3-dioxolane acetal at the 3'-position functions as a protected aldehyde equivalent that can be unmasked under mild acidic conditions to reveal a formyl group for further synthetic diversification. The methyl ester at the 2-position can be hydrolyzed to the carboxylic acid for amide coupling or converted to other derivatives. The combination of an ortho-carboxylate, a dioxolane-protected aldehyde, and an unsubstituted biphenyl ring accessible for further electrophilic aromatic substitution or cross-coupling provides a differentiated three-point diversification platform compared to the 3- or 4-carboxylate isomers, where the ester is located at positions with different electronic activation patterns for the biphenyl rings [1].

Application
Selection Property
Validation Focus
Fragment-Based Screening Libraries
Ortho-carboxylate scaffold with near-orthogonal conformation
Lipinski compliance and scaffold diversity verification
Directed Ortho-Metalation Intermediate
Methyl ester as protected ortho-directing group
Regioselective metalation and quenching outcome
Positional Isomer Reference Standard
Boiling point and lipophilicity signature differentiation
GC/HPLC isomer separation validation
Suzuki-Miyaura Cross-Coupling Building Block
Dioxolane-protected aldehyde and ortho-ester
Multi-point diversification and protecting group orthogonality
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